molecular formula C18H23FN4 B12262503 N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12262503
M. Wt: 314.4 g/mol
InChI Key: SLQBPHVOVHFCMP-UHFFFAOYSA-N
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Description

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 2-fluorophenylmethyl group and a pyrimidine ring substituted with a dimethylamine group. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H23FN4

Molecular Weight

314.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C18H23FN4/c1-14-10-20-18(21-11-14)22(2)16-7-5-9-23(13-16)12-15-6-3-4-8-17(15)19/h3-4,6,8,10-11,16H,5,7,9,12-13H2,1-2H3

InChI Key

SLQBPHVOVHFCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common synthetic route includes the following steps:

    Preparation of 2-fluorophenylmethylpiperidine: This intermediate can be synthesized through the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Formation of the pyrimidine intermediate: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4-diaminopyrimidine with dimethylamine.

    Coupling of intermediates: The final step involves coupling the 2-fluorophenylmethylpiperidine intermediate with the pyrimidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N,5-dimethylpyrimidin-2-amine
  • N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,4-dimethylpyrimidin-2-amine
  • N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-4-amine

Uniqueness

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the piperidine and pyrimidine rings. This unique structure allows it to interact with different biological targets compared to its similar compounds, potentially leading to distinct biological effects and applications.

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